molecular formula C9H9NO3S B14457738 2-Methyl-3-nitro-6,7-dihydro-1-benzothiophen-4(5H)-one CAS No. 74458-91-6

2-Methyl-3-nitro-6,7-dihydro-1-benzothiophen-4(5H)-one

Cat. No.: B14457738
CAS No.: 74458-91-6
M. Wt: 211.24 g/mol
InChI Key: KBIRKTKXMPHBBP-UHFFFAOYSA-N
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Description

2-Methyl-3-nitro-6,7-dihydro-1-benzothiophen-4(5H)-one is an organic compound belonging to the benzothiophene family. Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring. These compounds are of interest due to their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-nitro-6,7-dihydro-1-benzothiophen-4(5H)-one typically involves multi-step organic reactions. One possible route could be:

    Nitration: Introduction of a nitro group to a precursor compound.

    Cyclization: Formation of the benzothiophene ring structure.

    Methylation: Addition of a methyl group to the desired position.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation or metal hydrides.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under various conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Methyl-3-nitro-6,7-dihydro-1-benzothiophen-4(5H)-one may have applications in:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Development of pharmaceuticals targeting specific pathways.

    Industry: Use in the production of dyes, polymers, or other materials.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. For example, if the compound exhibits antimicrobial activity, it might target bacterial enzymes or cell membranes. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene: The parent compound without the nitro and methyl groups.

    2-Methylbenzothiophene: Lacks the nitro group.

    3-Nitrobenzothiophene: Lacks the methyl group.

Uniqueness

2-Methyl-3-nitro-6,7-dihydro-1-benzothiophen-4(5H)-one is unique due to the specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

CAS No.

74458-91-6

Molecular Formula

C9H9NO3S

Molecular Weight

211.24 g/mol

IUPAC Name

2-methyl-3-nitro-6,7-dihydro-5H-1-benzothiophen-4-one

InChI

InChI=1S/C9H9NO3S/c1-5-9(10(12)13)8-6(11)3-2-4-7(8)14-5/h2-4H2,1H3

InChI Key

KBIRKTKXMPHBBP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(S1)CCCC2=O)[N+](=O)[O-]

Origin of Product

United States

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